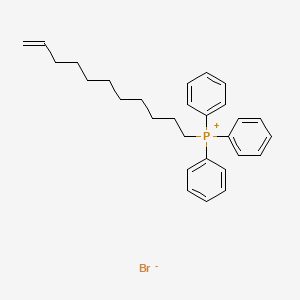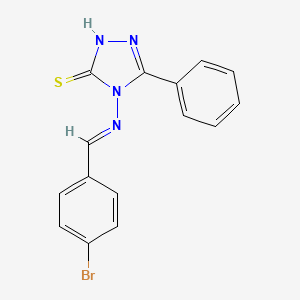
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is a synthetic organic compound that features a unique adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the desired substituents.
Coupling Reaction: The functionalized adamantane is coupled with 2-chloro-4,5-difluoro-phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for designing new drugs.
Materials Science: In the development of advanced materials with unique properties.
Biology: As a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantan-1-YL-3-phenyl-1-methyl-urea: Lacks the chloro and difluoro substituents.
1-Adamantan-1-YL-3-(2-chloro-phenyl)-1-methyl-urea: Lacks the difluoro substituents.
Uniqueness
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21ClF2N2O |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-(2-chloro-4,5-difluorophenyl)-1-methylurea |
InChI |
InChI=1S/C18H21ClF2N2O/c1-23(17(24)22-16-6-15(21)14(20)5-13(16)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,22,24) |
Clave InChI |
OCXRZJYYWUCJLN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC(=C(C=C1Cl)F)F)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


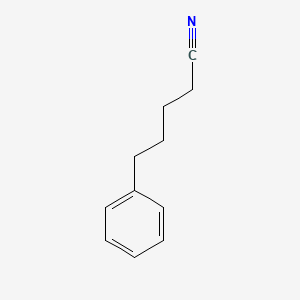

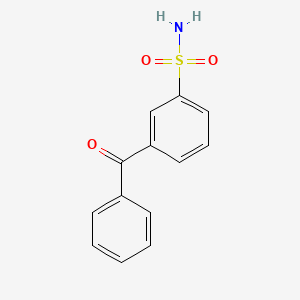
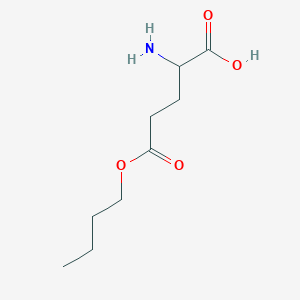
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)



![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)

